4'-Chloro-2,2-dihydroxyacetophenone
Description
Properties
Molecular Formula |
C8H7ClO3 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2,2-dihydroxyethanone |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,8,11-12H |
InChI Key |
PNGIKVGACZYRGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
4-Chlorophenylglyoxal hydrate CAS 6921-66-0 synonyms
The following technical guide provides an in-depth analysis of 4-Chlorophenylglyoxal Hydrate , resolving the specific identifier conflict noted in your request and focusing on its critical applications in drug discovery and bioconjugation.
Core Identity, Synthesis, and Applications in Drug Development
Executive Summary
4-Chlorophenylglyoxal hydrate (often abbreviated as 4-Cl-PGO ) is a specialized dicarbonyl reagent extensively used in medicinal chemistry and proteomics.[1] Its primary utility lies in two distinct domains: as a highly selective bioconjugation agent for arginine residues in proteins and as a versatile "linchpin" intermediate for synthesizing nitrogen-containing heterocycles (quinoxalines, imidazoles) found in bioactive pharmaceutical ingredients (APIs).
This guide addresses a critical nomenclature and identifier conflict often found in chemical databases, provides a validated synthesis protocol, and details the mechanistic pathways for its application in drug development.
Critical Disambiguation: CAS Identity
Warning: There is a frequent database conflict regarding the CAS number provided in the topic request (6921-66-0 ). Researchers must distinguish between the target glyoxal and its isomer/precursor to avoid experimental failure.
| Feature | Target Compound | Conflicting Isomer (CAS 6921-66-0) |
| Chemical Name | 4-Chlorophenylglyoxal hydrate | 4-Chloro-2-hydroxyacetophenone |
| Structure | ||
| Function | Arginine modifier; Heterocycle precursor | Chemical building block; Phenol derivative |
| Correct CAS | 859932-64-2 (Hydrate)16024-82-1 (Anhydrous) | 6921-66-0 |
| Physical State | White crystalline solid (Hydrate) | Crystalline solid or liquid |
| Reactivity | 1,2-Dicarbonyl (electrophile) | Phenolic ketone (nucleophile/electrophile) |
Note: This guide focuses on 4-Chlorophenylglyoxal hydrate , the reagent requested by name.
Chemical Identity & Properties
Synonyms and Nomenclature
-
IUPAC Name: 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate[1][2]
-
Common Names: p-Chlorophenylglyoxal monohydrate; 4-Cl-PGO.[1]
-
Molecular Formula:
(Hydrate)[2] -
Molecular Weight: 186.59 g/mol [2]
Structural Dynamics (Hydration Equilibrium)
In its anhydrous form, the compound exists as a yellow liquid containing a reactive
Key Physical Property:
-
Melting Point: 76–79 °C (Hydrate form).
Synthesis & Manufacturing
The industrial and laboratory standard for synthesizing 4-chlorophenylglyoxal is the Riley Oxidation of 4-chloroacetophenone using Selenium Dioxide (
Experimental Protocol: Riley Oxidation
-
Reagents: 4-Chloroacetophenone (1.0 eq), Selenium Dioxide (1.0 eq), Dioxane/Water (30:1 v/v).
-
Procedure:
-
Dissolve
in dioxane/water mixture at 50–55 °C. -
Add 4-chloroacetophenone in one portion.
-
Reflux with vigorous stirring for 4 hours.
-
Decant hot solution from precipitated selenium metal.
-
Distill off solvents.
-
-
Purification (Hydrate Formation):
-
Dissolve the crude yellow oil in hot water (3.5 volumes).
-
Allow to cool slowly to 4 °C. The hydrate crystallizes as white needles.
-
-
Yield: Typically 70–75%.
Visualization: Synthesis Workflow
Caption: Figure 1. Riley oxidation pathway converting 4-chloroacetophenone to the stable glyoxal hydrate.[1]
Applications in Drug Development[7]
A. Arginine Bioconjugation (Proteomics)
4-Chlorophenylglyoxal is a "chemical probe" used to identify critical arginine residues in protein active sites. The 1,2-dicarbonyl group reacts selectively with the guanidinium side chain of arginine to form a cyclic adduct.
-
Mechanism: The reaction proceeds via a condensation to form a cis-diol imidazolidine derivative.[1]
-
Stoichiometry: Often 2:1 (Glyoxal:Arginine) under physiological conditions, though 1:1 adducts are possible.
-
Stability: The adduct is relatively stable at acidic pH but can be reversible at high pH (alkaline hydrolysis), allowing for transient blocking of receptor sites.
Visualization: Arginine Modification Pathway
Caption: Figure 2. Selective modification of arginine residues forming a cyclic imidazolidine adduct.
B. Heterocycle Synthesis (Medicinal Chemistry)
In small molecule drug discovery, this compound is a primary building block for Quinoxalines (via reaction with 1,2-diamines) and Imidazoles (via the Debus-Radziszewski reaction).
Protocol: Synthesis of 2-(4-Chlorophenyl)quinoxaline
-
Reagents: 4-Chlorophenylglyoxal hydrate (1.0 eq), o-Phenylenediamine (1.0 eq), Ethanol.
-
Conditions: Reflux for 30–60 minutes.
-
Workup: Cool to room temperature; the product precipitates. Filter and recrystallize from ethanol.
-
Significance: Quinoxaline derivatives are privileged scaffolds in kinase inhibitors and antibacterial agents.
Visualization: Quinoxaline Synthesis
Caption: Figure 3. Condensation workflow for generating quinoxaline scaffolds from the glyoxal hydrate.
Safety & Handling
-
Hazards: The compound is an
-halo ketone derivative equivalent (functionally) and a potent electrophile. It is classified as Harmful if swallowed (H302) and causes Skin/Eye Irritation (H315/H319) . -
Storage: Must be stored in a cool, dry place. The hydrate is stable, but high humidity or heat can degrade it or cause polymerization.
-
Solubility: Soluble in ethanol, DMSO, and hot water; sparingly soluble in cold water.
References
-
PubChem. 4-Chlorophenylglyoxal hydrate (Compound Summary).[2] National Library of Medicine. [Link]
-
Riley, H. A., & Gray, A. R. (1943). Phenylglyoxal.[3][4][5][6] Organic Syntheses, Coll. Vol. 2, p.509. [Link]
-
Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins. Journal of Biological Chemistry, 243(23), 6171-6179. [Link]
Sources
- 1. 4996-21-8 4-Chlorophenylglyoxal hydrate [uscks.com]
- 2. 4-Chlorophenylglyoxal hydrate | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 3-chlorophenylglyoxal hydrate (C8H5ClO2) [pubchemlite.lcsb.uni.lu]
- 5. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 6. 4-Chlorophenylglyoxal hydrate - 羰基化合物 - 西典实验 [seedior.com]
Navigating the Nuances of α-Keto-Aldehyde Chemistry: A Technical Guide to 4'-Chloro-2,2-dihydroxyacetophenone and 4-Chlorophenylglyoxal
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the subtle interplay between hydrated and anhydrous forms of reactive molecules can significantly impact experimental outcomes. This guide provides an in-depth exploration of two such intimately related compounds: 4'-Chloro-2,2-dihydroxyacetophenone and its anhydrous counterpart, 4-chlorophenylglyoxal. While often represented interchangeably, their distinct structural and chemical properties warrant a detailed comparative analysis for precise and reproducible research.
Unveiling the Chemical Identities: Structure and Nomenclature
At the heart of the distinction lies the presence of a water molecule. 4'-Chloro-2,2-dihydroxyacetophenone is the geminal diol, or hydrate, of 4-chlorophenylglyoxal. In the presence of water, the highly electrophilic aldehyde carbonyl of 4-chlorophenylglyoxal readily undergoes nucleophilic attack by water to form the more stable hydrate.
| Compound | IUPAC Name | Other Names | Molecular Formula | Molecular Weight |
| 4'-Chloro-2,2-dihydroxyacetophenone | 1-(4-chlorophenyl)-2,2-dihydroxyethan-1-one | 4-Chlorophenylglyoxal hydrate, 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate | C₈H₇ClO₃ | 186.59 g/mol [1] |
| 4-Chlorophenylglyoxal | 2-(4-chlorophenyl)-2-oxoacetaldehyde | (4-Chlorophenyl)(oxo)acetaldehyde | C₈H₅ClO₂ | 168.58 g/mol |
This equilibrium between the hydrate and the anhydrous dicarbonyl form is a crucial consideration in both the storage and reaction of these compounds. In aqueous solutions, the hydrate is the predominant species.
Figure 1: Equilibrium between 4'-Chloro-2,2-dihydroxyacetophenone and 4-Chlorophenylglyoxal.
Synthesis and Interconversion: From Acetophenone to Glyoxal
The primary synthetic route to 4-chlorophenylglyoxal involves the oxidation of the corresponding α-methyl ketone, 4-chloroacetophenone. A well-established method utilizes selenium dioxide (SeO₂) as the oxidizing agent.
Experimental Protocol: Synthesis of 4-Chlorophenylglyoxal from 4-Chloroacetophenone
This protocol is adapted from the synthesis of phenylglyoxal.
Materials:
-
4-Chloroacetophenone
-
Selenium Dioxide (SeO₂)
-
Dioxane (or another suitable solvent like ethanol)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve selenium dioxide (1.0 equivalent) in a mixture of dioxane and a small amount of water by gentle heating.
-
To the resulting solution, add 4-chloroacetophenone (1.0 equivalent) in one portion.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated selenium metal is removed by filtration of the hot solution.
-
The solvent is removed from the filtrate by distillation under reduced pressure to yield crude 4-chlorophenylglyoxal as a yellow oil or solid.
-
For purification and isolation of the hydrate, the crude product can be dissolved in hot water and allowed to crystallize upon cooling, yielding 4'-Chloro-2,2-dihydroxyacetophenone as a white to off-white solid.
Dehydration of the Hydrate
The anhydrous form, 4-chlorophenylglyoxal, can be regenerated from its hydrate.
Procedure:
-
Azeotropic Distillation: Refluxing the hydrate in a solvent that forms an azeotrope with water, such as toluene, using a Dean-Stark apparatus is an effective method for removing the water of hydration.
-
Heating under Vacuum: Gentle heating of the hydrate under reduced pressure can also effect dehydration, yielding the anhydrous glyoxal.[2] Caution should be exercised as overheating can lead to polymerization.
Spectroscopic Differentiation: A Comparative Analysis
The structural difference between the hydrate and the anhydrous form is clearly reflected in their spectroscopic data.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 4'-Chloro-2,2-dihydroxyacetophenone, the presence of the geminal diol is characterized by a singlet for the methine proton (CH(OH)₂) and a broad singlet for the two hydroxyl protons. The anhydrous form, 4-chlorophenylglyoxal, would show a characteristic singlet for the aldehydic proton at a downfield chemical shift (typically 9-10 ppm). In practice, a sample of the hydrate may show the presence of a small amount of the anhydrous form in equilibrium.
| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity |
| 4'-Chloro-2,2-dihydroxyacetophenone | Aromatic-H | 7.5 - 8.0 | m |
| CH(OH)₂ | ~5.5 - 6.0 | s | |
| OH | Variable | br s | |
| 4-Chlorophenylglyoxal (Predicted) | Aldehydic-H | 9.5 - 10.0 | s |
| Aromatic-H | 7.6 - 8.2 | m |
¹³C NMR Spectroscopy
The carbon of the geminal diol in 4'-Chloro-2,2-dihydroxyacetophenone will appear at a significantly different chemical shift compared to the two carbonyl carbons of 4-chlorophenylglyoxal. The geminal diol carbon is expected in the range of 90-100 ppm, while the ketone and aldehyde carbons of the anhydrous form are expected to be significantly downfield (180-200 ppm).
| Compound | Carbon | Chemical Shift (δ) ppm (Predicted) |
| 4'-Chloro-2,2-dihydroxyacetophenone | C=O | ~195 |
| C(OH)₂ | ~95 | |
| Aromatic-C | 128 - 140 | |
| 4-Chlorophenylglyoxal | C=O (ketone) | ~190 |
| C=O (aldehyde) | ~195 | |
| Aromatic-C | 129 - 140 |
Infrared (IR) Spectroscopy
The IR spectrum of 4'-Chloro-2,2-dihydroxyacetophenone will be dominated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and a C=O stretching band for the ketone around 1680 cm⁻¹. In contrast, the anhydrous 4-chlorophenylglyoxal will exhibit two distinct C=O stretching bands, one for the ketone and one for the aldehyde, typically in the region of 1680-1720 cm⁻¹, and will lack the broad O-H stretch.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| 4'-Chloro-2,2-dihydroxyacetophenone | O-H (hydroxyl) | 3200 - 3600 (broad) |
| C=O (ketone) | ~1680 | |
| 4-Chlorophenylglyoxal | C=O (aldehyde) | ~1710 |
| C=O (ketone) | ~1685 | |
| C-H (aldehyde) | ~2720, ~2820 |
Reactivity and Applications in Synthesis
The chemical reactivity of these two compounds is dictated by the functional groups present. 4-chlorophenylglyoxal, with its two electrophilic carbonyl centers, is a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds. The hydrate, being the more stable form, often serves as a convenient and easier-to-handle precursor.
Reactivity Profile
Figure 2: Comparative reactivity leading to heterocycle synthesis.
The aldehyde carbonyl in 4-chlorophenylglyoxal is generally more reactive towards nucleophiles than the ketone carbonyl due to less steric hindrance and greater polarization.
Applications in Heterocyclic Synthesis
A significant application of 4-chlorophenylglyoxal is in the synthesis of quinoxalines and imidazoles, which are important scaffolds in medicinal chemistry.
-
Quinoxaline Synthesis: The condensation of 1,2-dicarbonyl compounds with 1,2-diamines is a classical and efficient method for preparing quinoxalines. 4-Chlorophenylglyoxal can be reacted with various ortho-phenylenediamines to generate a library of substituted quinoxalines.
Materials:
-
4-Chlorophenylglyoxal (or its hydrate)
-
ortho-Phenylenediamine
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve 4-chlorophenylglyoxal (1.0 equivalent) and ortho-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction is often rapid and can be monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
-
The crude product can be purified by recrystallization.
-
Imidazole Synthesis (Debus-Radziszewski Reaction): 4-Chlorophenylglyoxal can serve as the 1,2-dicarbonyl component in the Debus-Radziszewski imidazole synthesis, reacting with an aldehyde and ammonia (or a primary amine) to form substituted imidazoles.
Conclusion
Understanding the distinct nature of 4'-Chloro-2,2-dihydroxyacetophenone and 4-chlorophenylglyoxal is paramount for any researcher working with these reagents. While the hydrate is the more stable and commonly handled form, it is the anhydrous glyoxal that possesses the key reactivity of two carbonyl groups for synthetic transformations. The choice of which compound to use, and the reaction conditions employed, will depend on the desired outcome and the nature of the other reactants. This guide provides the foundational knowledge to navigate these choices effectively, ensuring greater control and success in synthetic endeavors.
References
-
PubChem. (n.d.). 4-Chlorophenylglyoxal hydrate. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)-2-oxoacetaldehyde. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
- Riley, H. A., & Gray, A. R. (1943). Phenylglyoxal. Organic Syntheses, 23, 78. doi:10.15227/orgsyn.023.0078
-
Wikipedia. (2023, December 2). Phenylglyoxal. In Wikipedia. Retrieved February 25, 2026, from [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
Wikipedia. (2023, October 29). Debus–Radziszewski imidazole synthesis. In Wikipedia. Retrieved February 25, 2026, from [Link]
-
Reddit. (2023, March 15). Dehydrating a hydrate to aldehyde. r/Chempros. Retrieved February 25, 2026, from [Link]
Sources
Navigating the Stability Landscape of p-Chlorophenylglyoxal Hydrate in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Chlorophenylglyoxal hydrate, a reactive α-ketoaldehyde, is a crucial building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its inherent reactivity, while beneficial for synthesis, also presents significant challenges regarding its stability in solution. Understanding the degradation pathways and kinetics of this molecule is paramount for ensuring the quality, safety, and efficacy of any downstream product. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the stability of p-chlorophenylglyoxal hydrate in solution. By synthesizing established principles of pharmaceutical stability testing with insights into the chemistry of reactive carbonyl compounds, this guide offers a practical roadmap for designing and executing robust stability studies.[1][2][3]
This document will delve into the theoretical underpinnings of p-chlorophenylglyoxal hydrate's stability, outline a comprehensive forced degradation strategy, provide detailed experimental protocols for a stability-indicating HPLC-UV method, and discuss the characterization of potential degradation products.
The Chemical Nature and Inherent Instability of p-Chlorophenylglyoxal Hydrate
p-Chlorophenylglyoxal exists in equilibrium with its hydrate form in aqueous environments.[4][5] The hydrate, a geminal diol, is often the more stable and commercially available form.[4] However, this equilibrium is dynamic, and the presence of the reactive aldehyde and ketone functionalities makes the molecule susceptible to various degradation pathways.
The primary drivers of instability for α-ketoaldehydes like p-chlorophenylglyoxal hydrate in solution include:
-
Hydrolysis: The molecule is susceptible to both acid- and base-catalyzed hydrolysis. Under basic conditions, the Cannizzaro reaction, a disproportionation of two aldehyde molecules to yield a primary alcohol and a carboxylic acid, is a likely degradation pathway. Acidic conditions can also facilitate hydration and other rearrangements.
-
Oxidation: The aldehyde functional group is readily oxidized to a carboxylic acid.[3] This can be initiated by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents. The presence of the electron-withdrawing chlorine atom on the phenyl ring can influence the susceptibility of the aromatic ring to oxidative degradation under harsh conditions.
-
Photodegradation: Aromatic carbonyl compounds are often photoreactive.[3] The absorption of UV or visible light can lead to the formation of reactive excited states, which can then undergo various reactions, including cleavage of the carbon-carbon bond between the carbonyl groups or reactions with the solvent. Chlorinated aromatic compounds, in particular, can be susceptible to photolytic dechlorination.[6][7][8][9][10]
-
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways. For the hydrate form, thermal stress can lead to dehydration back to the more reactive anhydrous form.
A Strategic Approach to Stability Testing: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of pharmaceutical development that provides insights into the intrinsic stability of a drug substance.[1][2][3][11][12] By subjecting p-chlorophenylglyoxal hydrate to conditions more severe than those it would encounter during storage, we can accelerate its degradation and identify potential degradation products. This information is invaluable for developing and validating a stability-indicating analytical method.[13][14][15][16][17]
The following diagram outlines a comprehensive forced degradation workflow for p-chlorophenylglyoxal hydrate:
Caption: A logical workflow for conducting forced degradation studies on p-chlorophenylglyoxal hydrate.
Development and Validation of a Stability-Indicating HPLC-UV Method
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product.[13][14][15][16][17] For p-chlorophenylglyoxal hydrate, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice due to the chromophoric nature of the molecule.
Proposed HPLC Method Parameters
The following table outlines a starting point for the development of a stability-indicating HPLC method for p-chlorophenylglyoxal hydrate. Optimization will be necessary based on the results of the forced degradation studies.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides an acidic mobile phase to ensure consistent ionization and good peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient Elution | 5% to 95% B over 30 minutes | A broad gradient is necessary to elute both the polar hydrate and any less polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume. |
| Diluent | Acetonitrile/Water (50:50, v/v) | A solvent that is compatible with the mobile phase and provides good solubility for the analyte. |
Experimental Protocol: Forced Degradation Sample Preparation
Objective: To generate degradation products of p-chlorophenylglyoxal hydrate under various stress conditions.
Materials:
-
p-Chlorophenylglyoxal hydrate
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Volumetric flasks
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of p-chlorophenylglyoxal hydrate at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the diluent to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the diluent.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the diluent.
-
-
Thermal Degradation:
-
Place a vial containing the stock solution in an oven at 60°C for 7 days.
-
At appropriate time points, withdraw an aliquot and dilute with the diluent.
-
-
Photolytic Degradation:
-
Expose a solution of p-chlorophenylglyoxal hydrate in the diluent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, dilute the samples appropriately for analysis.
-
Method Validation
Once the HPLC method is optimized to separate the parent peak from all significant degradation peaks, it must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated through the analysis of forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Characterization of Degradation Products
The identification of significant degradation products is crucial for understanding the degradation pathways and for assessing the safety of the drug substance.
Hypothesized Degradation Pathways
Based on the chemical structure of p-chlorophenylglyoxal hydrate, several degradation pathways can be postulated:
Caption: Potential degradation pathways of p-chlorophenylglyoxal hydrate.
-
Base-Catalyzed Hydrolysis (Cannizzaro Reaction): In the presence of a strong base, two molecules of the aldehyde can disproportionate to form p-chlorobenzoic acid and p-chloromandelic acid.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming p-chlorobenzoylformic acid.
-
Further Degradation: Under harsh conditions, further degradation of these primary products can occur, leading to smaller, more polar fragments. For instance, p-chlorobenzoic acid could be a potential final degradation product under several stress conditions.[19]
Analytical Techniques for Structural Elucidation
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying degradation products. By coupling the HPLC separation with a mass spectrometer, the molecular weight of each degradation product can be determined. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the degradation products and obtain structural information.[20][21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products, isolation of the compound followed by NMR analysis is often necessary. ¹H and ¹³C NMR can provide detailed information about the carbon-hydrogen framework of the molecule.
Data Presentation and Interpretation
All quantitative data from the stability studies should be summarized in a clear and concise format.
Summary of Forced Degradation Results
| Stress Condition | Time (hours) | % Assay of p-Chlorophenylglyoxal Hydrate | % Area of Major Degradant 1 | % Area of Major Degradant 2 | Mass Balance (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 24 | Data | Data | Data | Data | |
| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 24 | Data | Data | Data | Data | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 24 | Data | Data | Data | Data | |
| Thermal, 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 168 | Data | Data | Data | Data | |
| Photolytic | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| ICH Q1B | Data | Data | Data | Data |
Note: This table should be populated with the actual experimental data.
Interpretation of Mass Balance: Mass balance is an important parameter in a stability study. It is the sum of the assay value and the levels of all degradation products. A mass balance close to 100% indicates that all degradation products are being detected by the analytical method. A significant deviation from 100% may suggest that some degradation products are not being detected (e.g., they are volatile or do not have a chromophore) or that the response factors of the degradation products are significantly different from the parent compound.
Conclusion
A thorough understanding of the stability of p-chlorophenylglyoxal hydrate in solution is a prerequisite for its successful application in pharmaceutical development and other chemical industries. This guide provides a comprehensive framework for designing and executing robust stability studies, from initial forced degradation experiments to the development and validation of a stability-indicating analytical method. By following the principles and protocols outlined herein, researchers and scientists can generate the necessary data to ensure the quality and control the degradation of this important reactive intermediate, ultimately contributing to the development of safe and effective products. The insights gained from these studies will inform decisions on formulation, packaging, storage conditions, and shelf-life assignment.
References
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Phenylglyoxal - Grokipedia. (n.d.). Retrieved February 25, 2026, from [Link]
- Mahar, K. H., et al. (2012). Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2-Phenylenediamine as Derivatizing Reagent. Asian Journal of Chemistry, 24(12), 5337-5341.
-
Phenylglyoxal. (2023, December 27). In Wikipedia. [Link]
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Can thermodynamic stability of hydrate/carbonyl be explained by kinetics? (2025, March 26). Chemistry Stack Exchange. [Link]
- A Review: Stability Indicating Forced Degradation Studies. (2021). Research Journal of Pharmacy and Technology, 14(5), 2821-2827.
-
Mahar, K. H., et al. (2012). Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2-Phenylenediamine as Derivatizing Reagent. ResearchGate. [Link]
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Carbonyl Compounds: Aldehydes and Ketones. (n.d.). Retrieved February 25, 2026, from [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]
- Kocadağlı, T., & Gökmen, V. (2016). Investigation and Kinetic Modelling of α-Dicarbonyl Compound Formation in Foods. Scientific Reports, 6, 37043.
- Review on Forced Degradation Studies. (2020). International Journal of Innovative Science and Research Technology, 5(7), 1083-1090.
- Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research, 26(2), 246-252.
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Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. [Link]
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van Hecke, E., et al. (2019). Three branches of the subsequent degradation of alpha-keto isocaproate... ResearchGate. [Link]
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Glyoxal, phenyl-. Organic Syntheses. [Link]
- Development and Validation of Stability Indicating HPLC Method: A review. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3584-3593.
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Aqueous-Phase Reaction Mechanisms of Small α-Dicarbonyls in the Presence of Phthalate Esters. (2025). MDPI. [Link]
- Schalkwijk, C. G., et al. (2014). Quantification of glyoxal, methylglyoxal and 3-deoxyglucosone in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen. Clinica Chimica Acta, 429, 9-15.
-
Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. (2018, April 16). Agilent. [Link]
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Development and validation of stability indicating HPLC method: A review. (2025). ResearchGate. [Link]
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Analysis of Aliphatic and Aromatic Carbonyl Compounds in Ambient Air by LC/MS/MS. (2025). ResearchGate. [Link]
- Enzymatic reactions towards aldehydes: An overview. (2020).
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Hydration equilibrium constants for the compounds used to define the SAR descriptors. (n.d.). Retrieved February 25, 2026, from [Link]
- Uchiyama, S., et al. (2004). Analysis of aliphatic and aromatic carbonyl compounds in ambient air by LC/MS/MS. Journal of Environmental Monitoring, 6(11), 875-881.
- Kocadağlı, T., & Gökmen, V. (2020). Kinetics of α-dicarbonyl compounds formation in glucose-glutamic acid model of Maillard reaction. Food Chemistry, 331, 127329.
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International. [Link]
- Formation of α-hydroxycarbonyl and α-dicarbonyl compounds during degradation of monosaccharides. (2007). Czech Journal of Food Sciences, 25(4), 185-196.
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Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. (2024). MDPI. [Link]
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Reactions of Aldehydes and Ketones with Water. (2023, February 16). Chemistry Steps. [Link]
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Photochemical Degradation of Chlorobenzene. (2002). University of Waterloo. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International. [Link]
- Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenu
- Yasuhara, A., et al. (2007). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electrospray Ionization.
- Landge, S., et al. (2015). Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug. American Journal of Analytical Chemistry, 6, 539-550.
- Zhang, Z., et al. (2013). Analysis of glyoxal and related substances by means of high-performance liquid chromatography with refractive index detection.
- Synthesis and characterization of p-chlorophenylacetic acid. (2006). Journal of Chemical Industry and Engineering (China), 57(1), 163-166.
- Behavior and prediction of photochemical degradation of chlorinated polycyclic aromatic hydrocarbons in cyclohexane. (2008). Chemosphere, 71(3), 545-552.
- Thermochemistry of Carbonyl Reactions. 6. A Study of Hydration Equilibria. (1996). Journal of the American Chemical Society, 118(26), 6110-6115.
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Biodegradation of chlorinated aromatic compounds Microorganism Pseudomonas sp. (n.d.). ResearchGate. [Link]
-
LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. (2024, May 13). LCGC International. [Link]
-
Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017, August 18). Master Organic Chemistry. [Link]
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Methodological & Application
Application Note: Strategic Synthesis of Quinoxaline Derivatives from 4'-Chloro-2,2-dihydroxyacetophenone
Executive Summary & Strategic Value
Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This application note details the synthesis of 2-(4-chlorophenyl)quinoxaline and its derivatives using 4'-Chloro-2,2-dihydroxyacetophenone (also known as 4-chlorophenylglyoxal hydrate) as the electrophilic partner.
Why this Starting Material? Unlike the unstable anhydrous arylglyoxals, 4'-Chloro-2,2-dihydroxyacetophenone is a stable, crystalline hydrate. It serves as a masked 1,2-dicarbonyl equivalent that releases the reactive aldehyde species in situ. The para-chloro substituent on the phenyl ring is strategically valuable; it remains intact during quinoxaline formation, serving as a functional handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling rapid library expansion.
Chemical Basis & Mechanism[5][6]
The synthesis relies on the condensation of a 1,2-diamine with the 1,2-dicarbonyl equivalent.[4][5][6][7] The reaction proceeds through a double condensation-dehydration sequence.
Mechanistic Pathway[5][6][8]
-
Dehydration: The 2,2-dihydroxyacetophenone releases a water molecule to generate the reactive
-ketoaldehyde (glyoxal) intermediate. -
Nucleophilic Attack: The primary amine of the o-phenylenediamine attacks the more electrophilic aldehyde carbonyl of the glyoxal.
-
Cyclization: The second amine attacks the ketone carbonyl, followed by dehydration and aromatization to form the stable pyrazine ring.
Graphviz Pathway Visualization
The following diagram illustrates the reaction logic and decision-making workflow for protocol selection.
Figure 1: Strategic workflow for the synthesis of quinoxaline derivatives demonstrating the divergence between Green (Aqueous) and Traditional (Solvent-based) methodologies.
Experimental Protocols
Protocol A: Green Aqueous Synthesis (Recommended)
Context: Recent advances in green chemistry have demonstrated that arylglyoxals react efficiently with diamines in water without catalysts. The hydrophobic effect accelerates the reaction, and the product precipitates out, simplifying purification.
Reagents:
-
4'-Chloro-2,2-dihydroxyacetophenone (1.0 mmol)
-
o-Phenylenediamine (1.0 mmol)
-
Deionized Water (5 mL)
Procedure:
-
Charge: In a 25 mL round-bottom flask, suspend 4'-Chloro-2,2-dihydroxyacetophenone (200.6 mg, 1.0 mmol) and o-phenylenediamine (108.1 mg, 1.0 mmol) in 5 mL of water.
-
Reaction: Stir the mixture vigorously at room temperature (25°C). The mixture will initially appear heterogeneous.
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The reaction typically completes within 15–45 minutes.
-
Workup: As the reaction proceeds, the product will precipitate as a solid.[8]
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with 2 x 5 mL of cold water to remove unreacted diamine.
-
Drying: Dry the solid in a vacuum oven at 50°C for 2 hours.
-
Purification (Optional): If necessary, recrystallize from hot ethanol.
Expected Yield: 90–96% Advantages: Catalyst-free, organic solvent-free, simple workup (filtration).
Protocol B: Traditional Solution-Phase Synthesis (Scale-Up)
Context: For substituted diamines with poor water solubility or multi-gram scale reactions where thermal energy is required to drive kinetics.
Reagents:
-
4'-Chloro-2,2-dihydroxyacetophenone (10 mmol)
-
o-Phenylenediamine (10 mmol)
-
Ethanol (Absolute, 30 mL)
-
Catalyst: Glacial Acetic Acid (3-5 drops) or Iodine (5 mol%)
Procedure:
-
Dissolution: Dissolve 4'-Chloro-2,2-dihydroxyacetophenone (2.0 g) in 15 mL ethanol. Separately dissolve the diamine in 15 mL ethanol.
-
Addition: Add the diamine solution to the ketone solution slowly under stirring. Add the catalyst.
-
Reflux: Heat the mixture to reflux (78°C) for 1–3 hours.
-
Monitoring: Check TLC for consumption of starting material.
-
Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Crystallization: The product often crystallizes upon cooling. If not, remove half the solvent under reduced pressure and pour the residue into crushed ice (50 g).
-
Isolation: Filter the precipitate, wash with cold water, and dry.
Expected Yield: 85–92%
Data Analysis & Characterization
Key Characterization Markers
When validating the synthesis of 2-(4-chlorophenyl)quinoxaline , look for the following spectral signatures:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | H-3 proton of the quinoxaline ring. This singlet is the most characteristic peak, confirming cyclization. | |
| 1H NMR (CDCl3) | Ortho-protons of the 4-chlorophenyl ring (adjacent to the quinoxaline). | |
| 13C NMR | ~140–155 ppm | C-2 and C-3 carbons of the pyrazine ring. |
| MS (ESI) | m/z 240/242 (3:1 ratio) | Molecular ion [M+H]+ showing the characteristic chlorine isotope pattern. |
Comparative Performance Data
| Parameter | Protocol A (Water/RT) | Protocol B (Ethanol/Reflux) |
| Time | 30 min | 2–3 hours |
| Temperature | 25°C | 78°C |
| Yield | 94% | 88% |
| E-Factor | Low (Water waste only) | Moderate (Organic solvent waste) |
| Purity (Crude) | High (>95%) | Good (Requires recrystallization often) |
Troubleshooting & Critical Considerations
Regioselectivity with Substituted Diamines
If using a monosubstituted o-phenylenediamine (e.g., 4-methyl-1,2-diaminobenzene), the reaction with 4'-Chloro-2,2-dihydroxyacetophenone will yield a mixture of regioisomers:
-
Isomer 1: 2-(4-chlorophenyl)-6-methylquinoxaline
-
Isomer 2: 2-(4-chlorophenyl)-7-methylquinoxaline
Mitigation: Regioisomers are often difficult to separate by standard flash chromatography. If a specific isomer is required, consider using pure 2-nitroaniline derivatives followed by reductive cyclization strategies, rather than direct condensation.
Solubility Issues
While 4'-Chloro-2,2-dihydroxyacetophenone is soluble in ethanol and hot water, some highly lipophilic diamines may not dissolve in the aqueous Protocol A.
-
Solution: Add a surfactant (e.g., 10 mol% SDS) or use a co-solvent system (Water:Ethanol 1:1) to maintain the "green" benefits while improving solubility.
References
-
Ghafuri, H. et al. (2012). "Fast and green synthesis of biologically important quinoxalines with high yields in water."[9] Current Chemistry Letters. 9
-
Detke, S. J. et al. (2022).[10] "Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water." Thieme Connect. 11
-
Organic Chemistry Portal. "Synthesis of Quinoxalines." (General mechanistic references and catalyst variations). 12[2][4][7]
-
Vadagaonkar, K. S. et al. (2014). "An efficient metal-free tandem protocol for the synthesis of quinoxalines via C-H functionalization." RSC Advances. 13
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Application Notes and Protocols for Protein Bioconjugation Using 4-Chlorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging Arginine-Specific Modification for Advanced Bioconjugates
The precise chemical modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development.[1][2] While traditional bioconjugation strategies have predominantly targeted lysine and cysteine residues, the ability to selectively modify other amino acid side chains opens new avenues for creating novel protein-drug conjugates, diagnostic tools, and research probes.[3] The guanidinium group of arginine, with its high pKa and surface accessibility, presents a unique and valuable target for selective bioconjugation. Phenylglyoxal and its derivatives have long been recognized for their ability to react specifically with arginine residues under mild conditions.[4][5][6]
This guide focuses on the application of 4-chlorophenylglyoxal hydrate, a powerful reagent for the selective and stable modification of arginine residues in proteins. We will delve into the underlying chemistry, provide detailed, field-proven protocols, and discuss the critical analytical techniques required for the successful characterization of the resulting bioconjugates. The insights provided are intended to empower researchers to confidently employ this technique for a wide range of applications, from fundamental protein research to the development of next-generation protein therapeutics.[7]
The Chemistry of Arginine Modification by 4-Chlorophenylglyoxal
The reaction between 4-chlorophenylglyoxal and the guanidinium group of an arginine residue proceeds via a selective chemical ligation. This reaction is favored under neutral to basic conditions and results in the formation of a stable cyclic adduct.[5][8] The specificity for arginine over other nucleophilic amino acids like lysine, cysteine, and histidine has been demonstrated, even in the presence of a large excess of these other residues.[9][10]
The reaction mechanism involves the nucleophilic attack of the guanidinium group on the dicarbonyl of the phenylglyoxal. Mass spectrometry studies have indicated that the final product is likely a stable imidazole-5-ol or its tautomer, an imidazolone.[9][10] This covalent modification is generally considered stable and not readily reversible under physiological conditions.[4][11]
Sources
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Application Note: 4'-Chloro-2,2-dihydroxyacetophenone as a Pharmaceutical Intermediate
Executive Summary
4'-Chloro-2,2-dihydroxyacetophenone (CAS: 859932-64-2), the stable hydrate form of 4-chlorophenylglyoxal , represents a "privileged scaffold" in medicinal chemistry. Unlike its anhydrous aldehyde counterpart, which is prone to polymerization, the hydrate offers a stable, crystalline solid equivalent of a highly reactive 1,2-dicarbonyl electrophile.[1]
This guide details the specific utility of this intermediate in synthesizing bioactive nitrogen heterocycles (quinoxalines, imidazoles, thiazoles)—motifs ubiquitous in kinase inhibitors, antifungals, and non-steroidal anti-inflammatory drugs (NSAIDs).[1] We provide validated protocols for its synthesis from 4-chloroacetophenone and its downstream conversion into high-value pharmaceutical building blocks.
Chemical Profile & Equilibrium Dynamics[1]
Researchers must understand the dynamic equilibrium of this compound to optimize reaction conditions.[2] In aqueous or protic media, the electron-withdrawing chlorine atom and the adjacent carbonyl stabilize the gem-diol (hydrate) form.
| Property | Specification |
| IUPAC Name | 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate |
| Molecular Formula | |
| Molecular Weight | 186.59 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 115–120 °C (decomposes with loss of water) |
| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water (cold).[3][4] |
| Reactivity Class | 1,2-Dicarbonyl equivalent (Electrophile) |
Critical Handling Note: Upon heating or in anhydrous conditions (e.g., refluxing toluene with a Dean-Stark trap), the hydrate releases water to generate the anhydrous 4-chlorophenylglyoxal in situ, which immediately reacts with available nucleophiles.[1]
Synthesis of the Intermediate
Reaction Type: Riley Oxidation Target: Conversion of 4-chloroacetophenone to 4'-chloro-2,2-dihydroxyacetophenone.
While commercially available, in-house synthesis is often required for isotopic labeling or cost reduction in scale-up. The most robust method utilizes Selenium Dioxide (
Protocol 1: Oxidation of 4-Chloroacetophenone[1]
Reagents:
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.
-
Dissolution: Charge
(111 g, 1.0 mol) into Dioxane (600 mL) and Water (20 mL). Heat to 55°C until dissolved. -
Addition: Add 4-Chloroacetophenone (154.6 g, 1.0 mol) in one portion.
-
Reaction: Reflux the mixture (approx. 101°C) for 4 hours.
-
Workup: Decant the hot solution from the precipitated black Selenium metal. Filter through a Celite pad to remove residual Se.[2]
-
Isolation: Distill off dioxane. The residue is a yellow oil (anhydrous aldehyde).[1][2]
-
Hydration: Dissolve the oil in hot water (minimum volume, ~300 mL) and allow to crystallize at 4°C overnight.
-
Purification: Filter the white crystals and wash with cold ether.
-
Yield: Expected 70–75%.[2]
-
Downstream Pharmaceutical Applications
The 1,2-dicarbonyl moiety acts as a "linchpin" for cyclization reactions.[1] Below are two high-value transformations.
Application A: Synthesis of Quinoxaline Scaffolds
Quinoxalines containing 4-chlorophenyl groups are potent inhibitors of Aldose Reductase and PDGF receptors .[2] The reaction with 1,2-diamines is quantitative and requires no metal catalyst.
Protocol 2: Condensation with o-Phenylenediamine
Reagents:
-
4'-Chloro-2,2-dihydroxyacetophenone (1.0 mmol)
-
o-Phenylenediamine (1.0 mmol)[1]
-
Ethanol (5 mL)
-
Catalytic Iodine (
) (5 mol%) - Optional, accelerates rate[1]
Method:
-
Dissolve both reagents in Ethanol at room temperature.
-
Stir for 30–60 minutes. The product usually precipitates out.[2]
-
Mechanism: The amine nitrogens attack the ketone and the aldehyde carbons sequentially, eliminating 2 equivalents of water (plus the hydrate water).[1]
-
Workup: Filter the solid, wash with cold EtOH.
-
Validation:
NMR will show the disappearance of the broad hydrate -OH peak and the formation of the aromatic quinoxaline system.[1][2]
Application B: Synthesis of 2,4,5-Trisubstituted Imidazoles
This is a multicomponent reaction (MCR) used to generate libraries for p38 MAP kinase inhibitors .[1]
Protocol 3: One-Pot Four-Component Synthesis[5]
Reagents:
-
4'-Chloro-2,2-dihydroxyacetophenone (1.0 eq)
-
Benzil (or second dicarbonyl source) (1.0 eq)[1]
-
Ammonium Acetate (4.0 eq) - Nitrogen source[1]
-
Aromatic Aldehyde (1.0 eq)[1]
-
Solvent: Acetic Acid (Reflux) or Methanol (Microwave)[1]
Method:
-
Combine all reagents in glacial acetic acid.
-
Reflux for 2 hours.
-
Pour into crushed ice/water. Neutralize with ammonium hydroxide.[2]
-
Filter the precipitate.[2]
-
Note: The 4-chlorophenylglyoxal provides the C4 and C5 carbons of the imidazole ring if reacted with an aldehyde and ammonia only (Debus-Radziszewski variation).
Pathway Visualization (Graphviz)[1]
The following diagram illustrates the central role of the glyoxal hydrate in accessing diverse pharmaceutical classes.
Caption: Divergent synthesis pathways from the 4-chlorophenylglyoxal hydrate scaffold to key pharmaceutical intermediates.
Analytical & Quality Control
To ensure the integrity of the intermediate before use in GMP workflows, the following analytical parameters must be met.
| Test | Method | Acceptance Criteria | Notes |
| Identity | In | ||
| Purity | HPLC (C18 Column) | > 97.0% (Area) | Mobile Phase: ACN/Water (0.1% TFA).[1][2] Gradient 10-90%.[2] |
| Water Content | Karl Fischer (KF) | 8.5% – 10.0% | Theoretical hydrate water is ~8.8%.[1][2] |
| Residual Se | ICP-MS | < 50 ppm | Critical if prepared via |
References
-
Riley, H. A.; Gray, A. R. (1935).[1][2] "Phenylglyoxal".[2][4][6] Organic Syntheses, 15, 67. Link (Standard protocol adapted for 4-chloro derivative).[1][2]
-
Alizadeh-Bami, F. et al. (2019).[1][2][7] "Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives". Arkivoc, vi, 55-63.[1][7] Link
-
BenchChem. (2025).[1][2] "Application Notes: 3,4-Dimethoxyphenylglyoxal Hydrate in Quinoxaline Synthesis". Link (General protocol applicable to 4-chloro analog).[1]
-
PubChem. (2025).[1][2][4] "Compound Summary: 4-Chlorophenylglyoxal hydrate". National Library of Medicine.[2][4] Link[1]
-
Sigma-Aldrich. (2025).[2] "Safety Data Sheet: 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate". Link
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- 4. 4-Chlorophenylglyoxal hydrate | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note & Protocols: Condensing 4'-Chloro-2,2-dihydroxyacetophenone with Diamines for Heterocyclic Synthesis
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the condensation of 4'-Chloro-2,2-dihydroxyacetophenone with diamines. This reaction is a cornerstone for synthesizing high-value heterocyclic scaffolds, particularly quinoxalines and, by extension, 1,5-benzodiazepines, which are pivotal in pharmaceutical research and drug development. We will delve into the critical aspects of the starting material's reactivity, explore the mechanistic pathways that dictate product formation, and present validated, step-by-step protocols for laboratory application. The causality behind experimental choices—from solvent selection to catalytic strategy—is explained to empower researchers to optimize these transformations for their specific molecular targets.
Part 1: The Duality of the Core Reagent: A Mechanistic Prerequisite
A fundamental understanding of the starting material, 4'-Chloro-2,2-dihydroxyacetophenone, is crucial for predicting and controlling the reaction outcome. This compound exists as a stable geminal diol, which is the hydrated form of the corresponding α-ketoaldehyde, 1-(4-chlorophenyl)-2-oxoethanal.[1][2] In solution, it is in equilibrium with its more reactive dicarbonyl form. The presence of the electron-withdrawing 4-chlorophenyl group and the adjacent carbonyl function stabilizes the hydrate, but under reaction conditions, it behaves as a 1,2-dicarbonyl electrophile.[3][4]
This equilibrium is the pivot upon which the entire synthesis turns. The choice of diamine will determine the structure of the resulting heterocycle.
Caption: Equilibrium between the stable gem-diol and its reactive dicarbonyl form.
Part 2: Navigating Reaction Pathways: Quinoxalines vs. Benzodiazepines
The condensation product is dictated by the structure of the diamine partner. The 1,2-dicarbonyl nature of our core reagent preferentially reacts with 1,2-diamines to form six-membered rings.
Pathway A: Quinoxaline Synthesis (The Primary Route)
When 4'-Chloro-2,2-dihydroxyacetophenone is reacted with an ortho-phenylenediamine (a 1,2-aromatic diamine), the reaction proceeds via a double condensation to yield a highly stable, aromatic quinoxaline ring system. Quinoxalines are prevalent motifs in compounds with a wide range of biological activities.[5]
Mechanism:
-
Initial Condensation: One amino group of the diamine performs a nucleophilic attack on one of the carbonyl carbons of the reactive dicarbonyl species, forming a hemiaminal intermediate.
-
Dehydration & Imine Formation: The hemiaminal dehydrates to form a Schiff base (imine).
-
Intramolecular Cyclization: The second amino group attacks the remaining carbonyl group, forming a six-membered heterocyclic ring.
-
Final Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoxaline product.
Caption: Mechanistic steps for the formation of quinoxalines.
Pathway B: A Note on 1,5-Benzodiazepine Synthesis
It is critical for researchers to recognize that the synthesis of 1,5-benzodiazepines, which are seven-membered rings, requires a different set of starting materials. This reaction typically involves the condensation of an o-phenylenediamine with a ketone that possesses α-hydrogens (e.g., acetone, acetophenone) or an α,β-unsaturated carbonyl compound.[6][7][8] The reaction of o-phenylenediamine with 4'-Chloro-2,2-dihydroxyacetophenone will not directly yield a 1,5-benzodiazepine. To synthesize the corresponding benzodiazepine, one would use 4'-Chloroacetophenone instead.
Part 3: Experimental Protocols and Optimization
Protocol 1: Synthesis of 2-(4-chlorophenyl)quinoxaline from 4'-Chloro-2,2-dihydroxyacetophenone
This protocol details the efficient synthesis of a model quinoxaline.
Reagents & Materials:
-
4'-Chloro-2,2-dihydroxyacetophenone (1.0 eq)
-
o-Phenylenediamine (1.05 eq)
-
Ethanol (or solvent of choice, see Table 1)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4'-Chloro-2,2-dihydroxyacetophenone (1.0 mmol, 188.58 mg) and o-phenylenediamine (1.05 mmol, 113.5 mg).
-
Solvent Addition: Add ethanol (5 mL).
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic and proceeds readily. For less reactive substituted diamines, the mixture can be heated to reflux (approx. 78 °C for ethanol).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The product spot should be significantly less polar than the starting materials. The reaction is typically complete within 1-3 hours at room temperature or faster with heating.[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Add cold water (10 mL) to the residue to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure 2-(4-chlorophenyl)quinoxaline.
Causality and Optimization:
-
Solvent Choice: While ethanol is a common and effective green solvent, other solvents can be used. Acetic acid can act as both a solvent and a catalyst, often accelerating the reaction.[7] For high-boiling point requirements, DMSO can be employed.[5]
-
Catalysis: This specific condensation is often rapid and may not require an external catalyst. However, for challenging substrates, a catalytic amount of an acid (e.g., p-toluenesulfonic acid, acetic acid) can be beneficial by protonating the carbonyl, rendering it more electrophilic.[9]
-
Temperature: Room temperature is often sufficient. Heating to reflux can significantly reduce reaction times, but may require more rigorous purification to remove colored byproducts.
| Parameter | Condition A | Condition B | Condition C | Outcome & Rationale |
| Solvent | Ethanol | Acetic Acid | DMSO | Ethanol is a good general-purpose solvent. Acetic acid is protic and catalytic, often leading to faster reactions. DMSO is used for less soluble reactants and higher temperatures.[5][7] |
| Catalyst | None | p-TSA (5 mol%) | Iodine (0.25 eq) | Often proceeds without a catalyst. p-TSA provides acid catalysis.[9] Iodine can act as a mild Lewis acid and oxidizing agent to facilitate aromatization.[5] |
| Temperature | Room Temp (25°C) | 80°C | 120°C | Higher temperatures decrease reaction time but may increase side product formation. The optimal temperature balances rate and selectivity. |
| Typical Yield | >90% | >95% | >90% | Yields are generally excellent for this transformation. |
| Table 1: Guideline for Reaction Condition Optimization. |
Protocol 2: Comparative Synthesis of 7-Chloro-2-methyl-4-phenyl-3H-1,5-benzodiazepine
This protocol is provided for comparative purposes, using 4'-Chloroacetophenone to demonstrate the synthesis of a 1,5-benzodiazepine.
Reagents & Materials:
-
4'-Chloroacetophenone (1.0 eq)
-
o-Phenylenediamine (2.1 eq) - Note the stoichiometry difference
-
Methanol
-
2,4,6-Trichloro-1,3,5-triazine (TCT) (4 mol%) or another suitable catalyst[10]
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a flask, dissolve o-phenylenediamine (2.1 mmol, 227 mg) in methanol (2 mL).
-
Addition of Reactants: Add 4'-Chloroacetophenone (1.0 mmol, 154.58 mg) followed by the catalyst (e.g., TCT, 4 mol%, 7.4 mg).[10]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor by TLC until the starting ketone is consumed (typically 1-4 hours).
-
Workup & Isolation: Concentrate the reaction mixture under reduced pressure. Wash the residue with water to remove excess diamine and catalyst byproducts.
-
Purification: The crude product is purified by flash chromatography on silica gel (eluent: hexane-EtOAc) to yield the pure 1,5-benzodiazepine.[10]
Part 4: Visualization of the General Laboratory Workflow
The following diagram outlines the typical process flow for the synthesis and purification of quinoxalines as described in Protocol 1.
Caption: General laboratory workflow from reaction setup to final product characterization.
Conclusion
The condensation of 4'-Chloro-2,2-dihydroxyacetophenone with diamines is a robust and high-yielding method for accessing important heterocyclic cores. A clear understanding of the reactant's gem-diol/dicarbonyl equilibrium is paramount to correctly predicting the product. With 1,2-diamines, such as o-phenylenediamine, this reaction is a premier route to substituted quinoxalines. By providing detailed, validated protocols and explaining the chemical principles behind them, this guide equips researchers in drug discovery and chemical synthesis with the tools to effectively utilize this powerful transformation.
References
-
Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. (2008). Molecules. [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Hindawi. [Link]
-
Gholap, A. R., & Gill, C. H. (2011). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences. [Link]
-
Shafi, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. [Link]
-
An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. (2007). Science Alert. [Link]
-
Quinoxaline synthesis. Organic Chemistry Portal. [Link]
-
Wan, J.-P., & Wei, L. (2015). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc. [Link]
-
Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
-
Microwave Assisted Synthesis of Some New 1,5-benzodiazepines from Chalcones. (2011). Der Pharma Chemica. [Link]
-
Addition of Water to form Hydrates (Gem-Diols). (2023). Chemistry LibreTexts. [Link]
-
Zhang, Y., et al. (2013). Breaking aggregation and driving the keto-to-gem-diol equilibrium of the N,N'-dimethyl-2,6-diaza-9,10-anthraquinonediium dication to the keto form by intercalation in cucurbit[11]uril. The Journal of Organic Chemistry. [Link]
-
Geminal diol. Wikipedia. [Link]
-
Chen, T., et al. (2023). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Geminal diol - Wikipedia [en.wikipedia.org]
- 3. Breaking aggregation and driving the keto-to-gem-diol equilibrium of the N,N'-dimethyl-2,6-diaza-9,10-anthraquinonediium dication to the keto form by intercalation in cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. scialert.net [scialert.net]
- 10. mdpi.com [mdpi.com]
- 11. Quinoxaline synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Improving solubility of 4-chlorophenylglyoxal hydrate in organic synthesis
Subject: Troubleshooting Solubility & Reactivity Issues with 4-Chlorophenylglyoxal Hydrate Ticket ID: CPG-SOL-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Hydrate Trap"
Welcome to the technical support hub for 4-chlorophenylglyoxal hydrate. If you are experiencing poor solubility, gummy residues, or inconsistent yields, you are likely battling the gem-diol equilibrium .[1]
Unlike simple wet solids, 4-chlorophenylglyoxal hydrate is not merely "wet"; it is chemically bonded water.[1] The carbonyl carbon is hydrated into a gem-diol (
This guide provides the protocols to break this lattice safely without triggering the compound's tendency to polymerize.
Module 1: Solvent Compatibility Matrix
User Issue: "The solid floats in my solvent or forms a sticky clump at the bottom."
Diagnosis: Mismatch between solvent polarity and the hydrate's hydrogen-bonding network.
Solubility Performance Table
| Solvent System | Solubility Rating | Application Context | Technical Note |
| DMSO / DMF | ⭐⭐⭐⭐⭐ (Excellent) | Nucleophilic substitutions, multicomponent reactions | Breaks H-bonds effectively. Hard to remove post-reaction. |
| Methanol / Ethanol | ⭐⭐⭐⭐ (Good) | Quinoxaline/Imidazole synthesis | Soluble upon slight warming. Note: Forms hemiacetals in equilibrium (usually reversible). |
| 1,4-Dioxane | ⭐⭐⭐⭐ (Good) | Lewis Acid catalysis | Excellent balance of solubility and removability. |
| DCM / Chloroform | ⭐⭐ (Poor) | Friedel-Crafts, Oxidations | Requires Protocol A (below). Often forms a suspension.[1] |
| Toluene / Benzene | ⭐ (Very Poor) | Azeotropic drying | Used primarily to remove water, not to dissolve the hydrate at RT. |
| Diethyl Ether / Hexanes | ❌ (Insoluble) | Precipitations | Use these to crash out the product, not for reaction.[1] |
Module 2: Dehydration Protocols
User Issue: "My reaction requires anhydrous conditions (e.g., Lewis Acid catalysis), but the starting material is a hydrate."
Critical Warning: Do NOT simply heat the solid under high vacuum. Glyoxals are prone to exothermic polymerization (charring) when heated neat. You must use a solvent carrier.
Protocol A: Azeotropic Dehydration (The Dean-Stark Method)
Use this when you need the anhydrous dicarbonyl form for moisture-sensitive reactions.
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Solvent: Suspend 4-chlorophenylglyoxal hydrate in Toluene (approx. 10 mL per gram).
-
Catalyst (Optional): Add a single crystal of p-TsOH (p-toluenesulfonic acid) to catalyze the dehydration.
-
Process: Reflux for 2–4 hours.
-
Observation: The solid will initially be insoluble. As water is removed into the trap, the compound converts to the lipophilic anhydrous keto-aldehyde and will dissolve into the toluene (turning the solution yellow/orange).
-
-
Isolation: Evaporate toluene under reduced pressure immediately before use. Do not store the anhydrous oil; it will re-hydrate from atmospheric moisture.
Protocol B: In-Situ Molecular Sieve Drying
Use this for mild, small-scale reactions in DCM or THF.[1]
-
Preparation: Activate 4Å Molecular Sieves (powdered is faster than beads) by heating >200°C under vacuum.
-
Mixture: Add the hydrate and activated sieves to the solvent (DCM/THF).
-
Time: Stir vigorously for 1 hour at Room Temperature (RT) before adding other reagents.
-
Filtration: Filter quickly through a Celite pad under an inert atmosphere to remove the hydrated sieves.
Module 3: Reaction Workflow Logic
User Issue: "Which protocol should I follow for my specific synthesis?"
Use the decision tree below to select the correct workflow.
Figure 1: Decision matrix for solvent and protocol selection based on downstream chemistry.
Frequently Asked Questions (FAQ)
Q1: I calculated my stoichiometry based on the anhydrous MW (168.58), but my yield is lower than expected.
-
Answer: This is a common error. You must calculate stoichiometry based on the hydrate MW (~186.59) . The water makes up ~10% of the mass. If you use the anhydrous weight, you are underloading your starting material by 10%.[1]
Q2: The reaction mixture turned into a black tar upon heating.
-
Answer: Glyoxals are thermally unstable.
-
Cause: Heating without a solvent or in basic conditions triggers self-aldol polymerization.
-
Fix: Never heat the neat solid >50°C. Always have it dissolved in a solvent before applying heat. If the reaction requires base (e.g.,
), add the base slowly at low temperature.[1]
-
Q3: Can I use ethanol for everything?
-
Answer: No. In ethanol, the aldehyde exists in equilibrium with the hemiacetal . While this is fine for condensing with amines (which drive the equilibrium forward), it will inhibit reactions that require a free electrophilic carbonyl, such as certain organometallic additions.[1]
References
-
PubChem. (2025).[2][3] 4-Chlorophenylglyoxal hydrate | C8H7ClO3.[2][4] National Library of Medicine. Link
-
More, P. M., et al. (2012).[1][5] To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International. Link
-
BenchChem. (2025).[6] The Versatile Arylglyoxal: A Technical Guide to Synthesis and Application. Link
-
Google Patents. (1949). Process of purifying glyoxal (Azeotropic Distillation). US2463030A. Link
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 4-Chlorophenylglyoxal hydrate | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorophenylglyoxylic acid | C8H5ClO3 | CID 145998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-氯苯基水合乙二醛 | 4996-21-8 [m.chemicalbook.com]
- 5. omicsonline.org [omicsonline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing 4'-Chloro-2,2-dihydroxyacetophenone and Lysine Interactions
Welcome to the technical support center for handling 4'-Chloro-2,2-dihydroxyacetophenone in the presence of lysine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity of your experiments.
Introduction: Understanding the Reactivity
4'-Chloro-2,2-dihydroxyacetophenone, an α-hydroxy ketone, possesses a reactive carbonyl group. When this compound is in the presence of lysine, which has two primary amino groups (the α-amino group and the ε-amino group), there is a potential for unwanted side reactions. The primary concerns are the formation of Schiff bases and the subsequent Maillard reaction, which can lead to the formation of complex mixtures and colored byproducts, compromising the purity and activity of your target molecules.
This guide will equip you with the knowledge to anticipate and prevent these side reactions, ensuring the success of your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable protocols.
Issue 1: Unexpected Adducts Detected in Mass Spectrometry
Question: My mass spectrometry data shows unexpected peaks corresponding to the addition of my lysine-containing molecule to 4'-Chloro-2,2-dihydroxyacetophenone. What is happening and how can I prevent it?
Answer: The most likely cause is the formation of a Schiff base (an imine) between the carbonyl group of 4'-Chloro-2,2-dihydroxyacetophenone and one of the primary amino groups of lysine. This is a condensation reaction where a molecule of water is eliminated.[1][2]
Root Cause Analysis:
The nitrogen of the primary amine in lysine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone.[1][2] This is a reversible reaction, but the resulting imine can be stable enough to be detected, or it can participate in further reactions.
Troubleshooting Protocol:
-
pH Control: The rate of Schiff base formation is highly pH-dependent. The reaction is often fastest in mildly acidic conditions (pH 4-5).[3][4] At lower pH, the amine is protonated and non-nucleophilic, while at higher pH, the protonation of the intermediate required for water elimination is slow.[5][6]
-
Temperature Management: While Schiff base formation can occur at room temperature, higher temperatures will accelerate the reaction.
-
Action: Conduct your experiment at the lowest temperature compatible with your primary reaction.
-
-
Reductive Amination: If the formation of a stable amine linkage is desired or if the Schiff base is an unavoidable intermediate, you can reductively aminate the imine to a stable secondary amine. This is a two-step, one-pot reaction where the imine is formed and then immediately reduced.
Experimental Protocol: Reductive Amination
-
Dissolve your 4'-Chloro-2,2-dihydroxyacetophenone and lysine-containing molecule in a suitable solvent (e.g., methanol).
-
Adjust the pH to the optimal range for imine formation if necessary (typically mildly acidic, but this may need to be optimized for your specific substrates).
-
Add sodium cyanoborohydride or sodium borohydride to the reaction mixture. The reaction is often carried out at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
-
Once the reaction is complete, quench any remaining reducing agent and purify your product.
Issue 2: Browning or Yellowing of the Reaction Mixture
Question: My reaction mixture containing 4'-Chloro-2,2-dihydroxyacetophenone and lysine is turning brown. What is causing this discoloration?
Answer: The browning of your reaction mixture is a classic indicator of the Maillard reaction.[12][13][14] This complex series of reactions is initiated by the formation of a Schiff base between a carbonyl group and an amine, which then undergoes rearrangements and further reactions to produce a variety of products, including brown nitrogenous polymers and melanoidins.[15]
Root Cause Analysis:
The Maillard reaction is a non-enzymatic browning reaction that is highly dependent on temperature.[12][13][14] It typically proceeds rapidly at temperatures above 140-165°C (280-330°F), but can occur at lower temperatures over longer periods.[15]
Troubleshooting Protocol:
-
Strict Temperature Control: This is the most critical factor in preventing the Maillard reaction.
-
pH Management: The Maillard reaction is also influenced by pH, with an increased rate in alkaline conditions.
-
Action: Maintain a neutral or slightly acidic pH to slow down the initial steps of the Maillard reaction.
-
-
Limit Reaction Time: The extent of the Maillard reaction increases with time.
-
Action: Monitor your reaction closely and stop it as soon as the desired conversion is achieved.
-
Data Presentation: Effect of Temperature on Maillard Reaction Rate
| Temperature Range | Maillard Reaction Rate | Observed Outcome |
| < 100°C | Slow | Minimal browning over short periods. |
| 100°C - 120°C | Rapidly Increasing | Noticeable browning.[12] |
| > 120°C | Very Rapid | Significant browning and flavor development.[12] |
Frequently Asked Questions (FAQs)
Q1: Can I use protecting groups to prevent side reactions with lysine?
A1: Absolutely. Protecting the ε-amino group of lysine is a very effective strategy, especially in peptide synthesis or when working with complex biomolecules.[16][17] The α-amino group is typically involved in the peptide bond and is less of a concern for side reactions after incorporation into a peptide chain.
-
Recommended Protecting Groups:
-
Boc (tert-butyloxycarbonyl): This is a common protecting group for the ε-amino group of lysine in Fmoc-based solid-phase peptide synthesis. It is stable to the basic conditions used for Fmoc deprotection.[16][18]
-
Z (Benzyloxycarbonyl): A well-established amino protecting group that is stable under a variety of conditions and can be removed by catalytic hydrogenation.[16][18]
-
Mmt (4-methoxytrityl): This group is selectively removed under mild acidic conditions, offering an orthogonal protection strategy.[17]
-
Q2: What is the mechanism of Schiff base formation?
A2: The formation of a Schiff base (imine) is a two-part process:[1][2][3]
-
Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the carbonyl carbon of the ketone, forming a tetrahedral intermediate called a carbinolamine.[2]
-
Dehydration: The carbinolamine is then protonated on the oxygen, and a molecule of water is eliminated, forming the C=N double bond of the imine.[2]
Diagram: Mechanism of Schiff Base Formation
Caption: Mechanism of Schiff base formation between a ketone and a primary amine.
Q3: Are there any analytical techniques to monitor these side reactions?
A3: Yes, several techniques are well-suited for this:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying and quantifying the formation of Schiff bases and other adducts.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Can be used to monitor the disappearance of starting materials and the appearance of new peaks corresponding to side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about any isolated side products.
Experimental Workflow for Troubleshooting
Caption: A systematic workflow for troubleshooting side reactions.
References
-
ResearchGate. (2017, April 23). How to selectively protect the e-amino group in lysine? Retrieved from [Link]
-
PMC. (n.d.). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of Schiff Bases with Sodium Borohydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved from [Link]
-
Orka. (2025, February 4). The Ultimate Duo: the Maillard Reaction and Temperature. Retrieved from [Link]
-
Sathee NEET. (n.d.). Chemistry Schiff Bases. Retrieved from [Link]
-
Modernist Cuisine. (2013, March 20). The Maillard Reaction. Retrieved from [Link]
-
(2024, November 7). The Maillard reaction: the science behind flavour and colour in foods and beverages. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Reduction of Schiff Bases with Sodium Borohydride. Retrieved from [Link]
-
(n.d.). Reduction of Schiff Bases with Sodium Borohydride Possessing Antibacterial Activity. Retrieved from [Link]
-
alimentarium. (n.d.). The Maillard reaction. Retrieved from [Link]
-
(2026, January 1). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. Retrieved from [Link]
-
ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Chemistry Steps. (2020, January 19). Imines from Aldehydes and Ketones with Primary Amines. Retrieved from [Link]
-
(2024, June 28). What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde?. Retrieved from [Link]
-
Wikipedia. (n.d.). Maillard reaction. Retrieved from [Link]
-
Sandiego. (2019, October 9). The Maillard Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US5847110A - Method of reducing a schiff base.
-
PubMed. (1980, September 25). Stereospecificity of sodium borohydride reduction of Schiff bases at the active site of aspartate aminotransferase. Retrieved from [Link]
-
(2022, September 12). Insights into flavor and key influencing factors of Maillard reaction products: A recent update. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, March 16). Maillard Reactions in Foods. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, October 20). 12.6: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]
-
(n.d.). SCHIFF BASES. Retrieved from [Link]
-
PMC. (n.d.). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Retrieved from [Link]
-
RJPT. (n.d.). Effect different concetration and pH on complexes formation of New Tetradentate Schiff base Ligand. Retrieved from [Link]
-
(2022, September 6). Kinetic Study of the Maillard Reaction in Thin Film Generated by Microdroplets Deposition. Retrieved from [Link]
-
YouTube. (2022, January 7). Schiff Base: Basic concept & application by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Retrieved from [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
(n.d.). Convenient Halodeamination and Hydrodeamination of Primary Amines. Retrieved from [Link]
-
PMC - NIH. (n.d.). 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
- Google Patents. (n.d.). US1946058A - Amino-aromatic ketones and method of making same.
-
MDPI. (2023, August 30). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Retrieved from [Link]
-
ResearchGate. (n.d.). Revisited Mechanism of Reaction Between Model Lysine Amino Acid Side Chain and 4-Hydroxynonenal in Different Solvent Environments. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.6 Synthesis of Amines - Organic Chemistry. Retrieved from [Link]
-
PMC. (n.d.). β-hydroxybutyrate serves as a regulator in ketone body metabolism through lysine β-hydroxybutyrylation. Retrieved from [Link]
-
ResearchGate. (n.d.). The hydroxylation of lysine and its derivatives. KDO, Fe(II)/α-ketoglu.... Retrieved from [Link]
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- 14. modernistcuisine.com [modernistcuisine.com]
- 15. Maillard reaction - Wikipedia [en.wikipedia.org]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. nbinno.com [nbinno.com]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 4'-Chloro-2,2-dihydroxyacetophenone and Its Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in this endeavor. This guide provides an in-depth comparison of the NMR spectral characteristics of 4'-Chloro-2,2-dihydroxyacetophenone and its primary reaction products. By understanding the key spectral shifts and coupling patterns, scientists can confidently identify and differentiate these compounds, ensuring the integrity of their synthetic pathways and downstream applications.
Introduction to 4'-Chloro-2,2-dihydroxyacetophenone: A Versatile Intermediate
4'-Chloro-2,2-dihydroxyacetophenone, a geminal diol derivative of 4'-chloroacetophenone, serves as a versatile synthetic intermediate. Its structure, featuring a ketone hydrate, presents unique reactivity and spectroscopic properties. The presence of the electron-withdrawing chloro group on the aromatic ring and the α,α-dihydroxy functionality makes it a precursor to various biologically relevant scaffolds. The stability of such α-keto gem-diols can be variable, often existing in equilibrium with the corresponding α-keto-aldehyde in solution, a factor that can influence its reactivity and spectroscopic signature.
Synthesis and Key Reactions of 4'-Chloro-2,2-dihydroxyacetophenone
The synthesis of 4'-Chloro-2,2-dihydroxyacetophenone typically proceeds from the readily available 4'-chloroacetophenone. A common route involves the α-bromination of 4'-chloroacetophenone followed by hydrolysis.
The reactivity of 4'-Chloro-2,2-dihydroxyacetophenone is primarily dictated by its ketone and diol functionalities. This guide will focus on three principal reaction pathways:
-
Oxidation: Conversion of the α,α-dihydroxyketone to the corresponding α-keto acid, 4-chloromandelic acid.
-
Reduction: Reduction of the ketone to yield the corresponding diol, 1-(4-chlorophenyl)ethane-1,2-diol.
-
Acetal Formation: Reaction with an alcohol, such as methanol, to form a more stable acetal derivative, which can be useful for protecting the diol functionality.
The following diagram illustrates these key synthetic transformations:
Caption: Synthetic pathways to and from 4'-Chloro-2,2-dihydroxyacetophenone.
Comparative NMR Analysis
The following sections detail the expected ¹H and ¹³C NMR spectral data for 4'-Chloro-2,2-dihydroxyacetophenone and its key reaction products. The analysis of these spectra provides a clear roadmap for distinguishing between these closely related structures.
4'-Chloroacetophenone (Starting Material)
As a baseline for comparison, the NMR spectrum of 4'-chloroacetophenone is well-characterized. The acetyl group is strongly electron-withdrawing, leading to a deshielding of the ortho protons on the aromatic ring.[1][2]
Table 1: Experimental ¹H and ¹³C NMR Data for 4'-Chloroacetophenone
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | 2.61 (s, 3H) | 26.5 |
| Ar-H (ortho to C=O) | 7.91 (d, J = 8.5 Hz, 2H) | 129.7 |
| Ar-H (meta to C=O) | 7.45 (d, J = 8.5 Hz, 2H) | 128.9 |
| C-Cl | - | 139.6 |
| C-C=O | - | 135.4 |
| C=O | - | 196.8 |
4'-Chloro-2,2-dihydroxyacetophenone (Target Compound)
Table 2: Predicted ¹H and ¹³C NMR Data for 4'-Chloro-2,2-dihydroxyacetophenone
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| CH(OH)₂ | ~5.5-6.0 (s, 1H) | ~90-95 | The methine proton is deshielded by the adjacent carbonyl and two oxygen atoms. The carbon is significantly shielded compared to a carbonyl carbon but deshielded relative to a standard sp³ carbon. |
| OH | ~4.0-5.0 (br s, 2H) | - | The chemical shift of hydroxyl protons is variable and depends on concentration and solvent. |
| Ar-H (ortho to C=O) | ~7.9 (d, 2H) | ~130 | Similar to 4'-chloroacetophenone, these protons are deshielded by the carbonyl group. |
| Ar-H (meta to C=O) | ~7.5 (d, 2H) | ~129 | |
| C-Cl | - | ~140 | |
| C-C=O | - | ~134 | |
| C=O | - | ~195 | The carbonyl carbon chemical shift is expected to be slightly shielded compared to a simple ketone due to the adjacent electronegative oxygen atoms. |
4-Chloromandelic Acid (Oxidation Product)
Oxidation of 4'-Chloro-2,2-dihydroxyacetophenone yields 4-chloromandelic acid. The most significant changes in the NMR spectrum will be the disappearance of the ketone carbonyl signal and the appearance of a carboxylic acid signal.
Table 3: Experimental ¹H and ¹³C NMR Data for 4-Chloromandelic Acid
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH(OH) | 5.1 (s, 1H) | 72.8 |
| Ar-H | 7.3-7.4 (m, 4H) | 128.5, 128.6 |
| C-Cl | - | 133.7 |
| C-CH(OH) | - | 138.4 |
| COOH | ~11-12 (br s, 1H) | 174.5 |
Note: Data sourced from publicly available spectral databases and may vary slightly with solvent and concentration.[3][4]
1-(4-chlorophenyl)ethane-1,2-diol (Reduction Product)
Reduction of the ketone in 4'-Chloro-2,2-dihydroxyacetophenone results in 1-(4-chlorophenyl)ethane-1,2-diol. This transformation is readily identified in the NMR by the disappearance of the carbonyl signal and the appearance of signals corresponding to the newly formed CH-OH group.
Table 4: Experimental ¹H and ¹³C NMR Data for 1-(4-chlorophenyl)ethane-1,2-diol
| Assignment | ¹H Chemical Shift (ppm, in DMSO-d₆) | ¹³C Chemical Shift (ppm, in DMSO-d₆) |
| CH₂OH | 3.42 (m, 2H) | 67.2 |
| CH(OH) | 4.52 (m, 1H) | 73.0 |
| OH | 4.73 (t, 1H), 5.32 (d, 1H) | - |
| Ar-H | 7.35 (m, 4H) | 127.7, 128.2 |
| C-Cl | - | 131.2 |
| C-CH(OH) | - | 142.5 |
Note: Data sourced from supporting information of a peer-reviewed publication.[5]
Alternative Characterization Techniques
While NMR is the primary tool for structural elucidation, other techniques can provide complementary information:
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The C=O stretch of the ketone (~1680-1700 cm⁻¹) in the starting material and the broad O-H stretch of the diols and carboxylic acid (~3200-3600 cm⁻¹) are characteristic.
-
Mass Spectrometry (MS): Provides the molecular weight of the compounds and fragmentation patterns that can aid in structural confirmation.
-
X-ray Crystallography: Can provide the definitive solid-state structure of crystalline compounds.
Experimental Protocols
General NMR Sample Preparation
A standardized protocol for NMR sample preparation ensures high-quality, reproducible data.[6]
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
Caption: General workflow for NMR sample preparation.
Synthesis of 1-(4-chlorophenyl)ethane-1,2-diol (Reduction)
This protocol outlines a general procedure for the reduction of a ketone to a diol.
-
Dissolution: Dissolve 4'-Chloro-2,2-dihydroxyacetophenone (1 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add water to quench the excess NaBH₄.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion
The NMR characterization of 4'-Chloro-2,2-dihydroxyacetophenone and its reaction products is a clear-cut process when the key spectral features are understood. The distinct chemical shifts of the α-protons and carbons, along with the presence or absence of the ketone carbonyl signal, provide unambiguous markers for each compound. This guide serves as a valuable resource for scientists working with these and similar molecules, enabling efficient and accurate structural verification.
References
- Reactions of α,α'-Dihydroxy Ketones with Phosgene.
- Investigating the reaction mechanism and organocatalytic synthesis of α,α′-dihydroxy ketones. Organic & Biomolecular Chemistry.
- Kinetic profile of the reduction of 4′-chloroacetophenone using free cells for biocatalyst re-use.
-
4-Chloromandelic acid. PubChem. [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
- Non-Heme Manganese(II)
-
H NMR of 4-chloroacetophenone. Chemistry Stack Exchange. [Link]
- 4 - The Royal Society of Chemistry. Royal Society of Chemistry.
- PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Science Publishing.
-
1-(4-Chlorophenyl)ethane-1,2-diol. PubChem. [Link]
Sources
A Comparative Guide to the UV-Vis Absorbance Shifts of 4'-Chloro-2,2-dihydroxyacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the factors influencing the ultraviolet-visible (UV-Vis) absorbance characteristics of 4'-Chloro-2,2-dihydroxyacetophenone and its derivatives. By understanding these relationships, researchers can better predict and interpret spectral data, aiding in the structural elucidation and quantitative analysis of these compounds.[1]
Introduction to UV-Vis Spectroscopy and Acetophenones
UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a sample.[2][3][4] This absorption is dependent on the electronic structure of the molecules present, making it a valuable tool for identifying functional groups and determining the concentration of a substance in solution.[1]
Acetophenones, a class of aromatic ketones, exhibit characteristic UV-Vis absorption bands arising from electronic transitions within the molecule. The position and intensity of these bands are sensitive to the presence of substituents on the aromatic ring and the acetyl group, as well as the polarity of the solvent. This guide will explore these effects with a focus on 4'-Chloro-2,2-dihydroxyacetophenone and its analogues.
The Chromophore: Understanding the Basis of UV-Vis Absorption
The absorption of UV-Vis light by organic molecules is primarily due to the presence of chromophores, which are covalently bonded groups of atoms responsible for the absorption of light. In 4'-Chloro-2,2-dihydroxyacetophenone, the primary chromophore is the acetophenone moiety, which consists of a benzene ring conjugated with a carbonyl group.
The electronic transitions responsible for the UV-Vis absorption in acetophenones are typically:
-
π → π* transitions: These occur in the aromatic ring and the carbonyl group, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. These transitions are generally of high intensity.
-
n → π* transitions: These involve the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions.
The position of the maximum absorbance (λmax) for these transitions is influenced by the molecular structure and the surrounding environment.
Experimental Protocol: Measuring UV-Vis Absorbance
A standardized protocol is crucial for obtaining reliable and comparable UV-Vis data.
Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.[1]
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, chloroform, and dimethylformamide) are essential to minimize interference from solvent absorption.[5][6]
-
Analytes: 4'-Chloro-2,2-dihydroxyacetophenone and its synthesized derivatives.
Step-by-Step Experimental Workflow
-
Solution Preparation: Prepare stock solutions of each derivative in the chosen solvent at a concentration of 1 mg/mL. From the stock solution, prepare a dilute working solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Instrument Blank: Fill a cuvette with the pure solvent to be used for the sample solutions. Place this in the reference beam path of the spectrophotometer to zero the instrument and correct for any solvent absorbance.
-
Sample Measurement: Rinse a separate cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the sample beam path.
-
Spectral Acquisition: Scan the sample across the desired wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each significant absorption band.
Sources
Validation of arginine specificity using 4-chlorophenylglyoxal hydrate
Executive Summary: The Case for Arginine Targeting
In the landscape of protein chemistry, the guanidino group of arginine (
While Phenylglyoxal (PGO) has long been the gold standard for arginine modification, 4-Chlorophenylglyoxal (4-CPG) has emerged as a potent alternative. The addition of an electron-withdrawing chlorine atom at the para-position enhances the electrophilicity of the dicarbonyl moiety, potentially altering reaction kinetics and adduct stability compared to the unsubstituted parent compound.
This guide provides a technical validation framework for using 4-CPG, contrasting it with standard alternatives (PGO and 1,2-Cyclohexanedione) to assist researchers in selecting the precise tool for active site mapping.
Mechanistic Foundation
To validate specificity, one must understand the chemistry. 4-CPG does not react in a simple 1:1 stoichiometry. The reaction is a condensation that typically requires two molecules of reagent per single guanidino group.
The Reaction Pathway[1][2][3]
-
Initial Attack: The nucleophilic nitrogen of the arginine guanidino group attacks the aldehyde carbon of 4-CPG.
-
Adduct Formation: A second molecule of 4-CPG reacts, leading to the formation of a cyclic bis-dihydroxyimidazolidine derivative (often referred to as the Takahashi adduct).
-
The "Chloro" Effect: The chlorine substituent exerts an inductive effect (
), withdrawing electron density from the phenyl ring and, by extension, the carbonyl carbons. This increases the electrophilic character of the reagent, theoretically enhancing the rate of attack by the nucleophilic arginine.
Visualization: Reaction Mechanism
The following diagram illustrates the condensation pathway.
Figure 1: Stoichiometric reaction of Arginine with 4-CPG leading to charge neutralization.
Comparative Analysis: 4-CPG vs. Alternatives
Selecting the right reagent depends on whether you require reversibility (for protection studies) or stability (for peptide mapping).
| Feature | 4-Chlorophenylglyoxal (4-CPG) | Phenylglyoxal (PGO) | 1,2-Cyclohexanedione (CHD) |
| Specificity | High (Arginine) | High (Arginine) | High (Arginine) |
| Reaction pH | pH 7.5 – 9.0 | pH 7.5 – 8.5 | pH 8.0 – 9.0 (Borate buffer) |
| Stoichiometry | ~2:1 (Reagent:Arg) | ~2:1 (Reagent:Arg) | 1:1 (Stabilized by Borate) |
| Reversibility | Irreversible (Physiological conditions) | Irreversible (Slow degradation) | Reversible (with Hydroxylamine) |
| Kinetics | Fast (Enhanced electrophilicity) | Moderate | Slow (Requires long incubation) |
| Detection | UV Absorbance (Shifted | UV Absorbance (~250 nm) | Amino Acid Analysis |
| Primary Use | Active site inactivation; Chromophoric labeling | Standard active site mapping | Reversible protection of Arg |
Expert Insight: Use CHD if you plan to "rescue" the protein activity later. Use 4-CPG or PGO if you need a stable adduct for tryptic digestion and Mass Spectrometry identification.
Validated Experimental Protocol
This protocol is designed for the inactivation of an enzyme to test for an essential arginine residue.
A. Reagent Preparation[1][4][5]
-
Buffer: 50 mM Sodium Bicarbonate or HEPES, pH 8.0. Avoid amine-containing buffers (Tris) as they can compete, though arginine is far more reactive.
-
4-CPG Stock: Dissolve 4-chlorophenylglyoxal hydrate in absolute ethanol or DMSO to create a fresh 50–100 mM stock. Note: Aqueous solutions of glyoxals degrade over time; prepare fresh.
B. Reaction Workflow
-
Equilibration: Dilute protein to 10–20 µM in the reaction buffer.
-
Initiation: Add 4-CPG to the protein solution.
-
Screening: Use a molar excess of 50-fold to 100-fold over total arginine residues.
-
Kinetics: For rate constant determination, use pseudo-first-order conditions (various concentrations of 4-CPG, e.g., 1mM, 5mM, 10mM).
-
-
Incubation: Incubate at 25°C in the dark.
-
Sampling: At defined time points (0, 5, 10, 20, 30, 60 min), remove an aliquot.
-
Quenching: Immediately dilute the aliquot into the assay mixture (if the assay buffer volume is large enough to dilute out the reagent) or pass through a rapid desalting spin column (e.g., Zeba spin) to remove excess 4-CPG.
C. Quantification & Data Analysis
-
Activity Assay: Plot
vs. Time. A linear plot indicates pseudo-first-order inactivation. -
Stoichiometry Calculation: Determine the order of reaction (
) with respect to reagent concentration by plotting vs. . A slope of ~1.0 suggests a simple bimolecular collision is rate-limiting, even if the final adduct is 2:1.
Self-Validating Systems: Proving Specificity
How do you ensure the loss of activity is due to arginine modification and not denaturation or off-target cysteine modification? You must run these three control experiments:
Control 1: Substrate Protection (The "Gold Standard")
Incubate the protein with its specific substrate or competitive inhibitor before adding 4-CPG.
-
Expectation: If the essential arginine is in the active site, the substrate will physically shield it, significantly reducing the rate of inactivation (
).
Control 2: Reversibility Check
While 4-CPG is generally irreversible, checking for spontaneous reactivation rules out non-covalent inhibition.
-
Method: After inactivation, dialyze the protein extensively or dilute 100-fold.
-
Expectation: Activity should not recover (unlike competitive inhibition).
Control 3: Amino Acid Analysis / Mass Spec
Digest the modified protein with Trypsin (cleaves at Arg/Lys).
-
Expectation: Modified arginines will not be cleaved by trypsin (missed cleavages). Mass spectrometry will show a mass shift corresponding to the adduct (approx +2 x MW of 4-CPG - water loss).
Visualization: Validation Workflow
Figure 2: Experimental logic for validating active-site specificity using substrate protection.
References
-
Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins.[1][2][3][4][5][6][7][8][9] Journal of Biological Chemistry, 243(23), 6171-6179.
-
Riordan, J. F. (1979). Arginyl residues and anion binding sites in proteins.[5][8] Molecular and Cellular Biochemistry, 26(2), 71-92.
-
Borders, C. L., & Riordan, J. F. (1975). An essential arginyl residue at the active site of creatine kinase. Biochemistry, 14(21), 4699-4704.
-
Vensel, L. A., & Kantrowitz, E. R. (1980). An essential arginine residue in porcine heart mitochondrial malate dehydrogenase. Journal of Biological Chemistry, 255(15), 7223-7228.
-
Cheung, S. T., & Fonda, M. L. (1979).[5] Kinetics of the reaction of arginine with phenylglyoxal. Archives of Biochemistry and Biophysics, 198(2), 541-547.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Modification of arginine residues in pyruvate kinase (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
